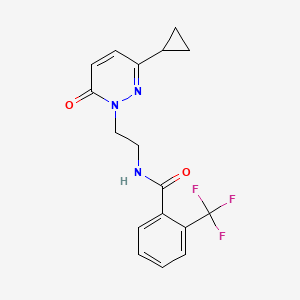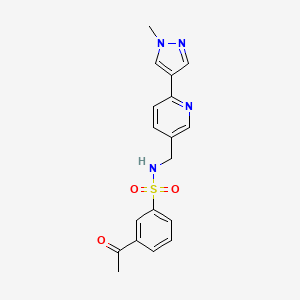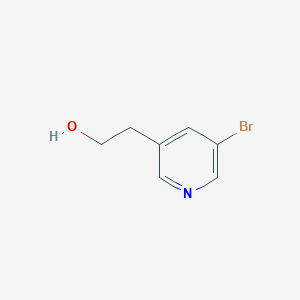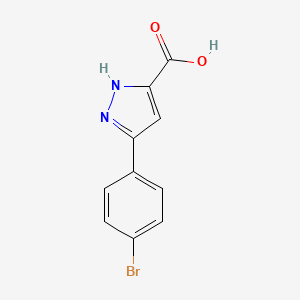![molecular formula C12H17ClN2O2 B2966986 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride CAS No. 1909336-34-0](/img/structure/B2966986.png)
3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 3-[(3,4-Dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride, has a molecular weight of 256.73 . It is a derivative of 2H-1-Benzopyran, 3,4-dihydro-, which has a molecular weight of 134.1751 .
Molecular Structure Analysis
The molecular formula of this compound is C12H17ClN2O2 . The structure includes a benzopyran ring, which is a fused ring structure containing a benzene ring and a pyran ring .Scientific Research Applications
Anticonvulsant Studies
- N-Benzyl-3-[(Chlorophenyl) Amino] Propanamides Synthesis and Anticonvulsant Studies: This research explored the anticonvulsant properties of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which were shown to be effective in seizure test models and exhibited significant potential for use against generalized seizures. These compounds, related to 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride, demonstrated potency and safety, outperforming standard drugs in some tests (Idris et al., 2011).
Antihypertensive Activity
- Synthesis and Antihypertensive Activity of 3-[(Substituted-Carbonyl)Amino]-2H-1-Benzopyrans: This study focused on novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, which were administered to spontaneously hypertensive rats. Certain compounds in this series were found to be as potent as cromakalim, a known antihypertensive drug, highlighting their potential in treating hypertension (Cassidy et al., 1992).
Antimicrobial and Anti-inflammatory Agents
- Novel Pyrazole, Isoxazole, Benzoxazepine, Benzothiazepine, and Benzodiazepine Derivatives: This research synthesized a series of novel compounds related to this compound and evaluated them for antimicrobial and anti-inflammatory activities. Some compounds exhibited significant activity, suggesting potential applications in addressing bacterial and fungal infections and inflammation (Kendre et al., 2015).
Antinociceptive Activity
- (5-Chloro-2(3H)-Benzoxazolon-3-yl) Propanamide Derivatives and Antinociceptive Activity: This study synthesized derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide and tested them for antinociceptive (pain-relieving) activity. These compounds showed significant activity in various tests, indicating potential applications in pain management (Önkol et al., 2004).
Photocleavage Studies
- Fluorescent Amino Acid Conjugates: This research involved the synthesis and photochemistry of 3-oxo-3H-benzopyran derivatives linked to amino acids, assessing their stability to photolysis under different irradiation wavelengths. The study contributes to understanding the photochemical behavior of these compounds, which could have applications in phototherapy or as molecular probes (Fonseca et al., 2007).
Antidepressant Agents
- Substituted 3-Amino-1,1-Diaryl-2-Propanols as Potential Antidepressant Agents: This study synthesized analogues of a potent reserpine-prevention compound and evaluated them as potential antidepressant agents. Some compounds showed promising activity and a lack of undesirable anticholinergic effects, suggesting potential for the treatment of depression (Clark et al., 1979).
Mechanism of Action
Target of Action
The primary targets of 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride are the 5-HT 1A and 5-HT 7 receptors . These receptors are part of the serotonin receptor family and play a crucial role in regulating mood, anxiety, and sleep.
Mode of Action
This compound interacts with its targets by binding to the 5-HT 1A and 5-HT 7 receptors . This binding can influence the activity of these receptors, leading to changes in the transmission of serotonin signals in the brain.
Biochemical Pathways
The compound’s interaction with the 5-HT 1A and 5-HT 7 receptors affects the serotonin signaling pathway . Serotonin is a neurotransmitter that plays a key role in many functions in the body, including the regulation of mood, appetite, and sleep. By influencing the activity of the 5-HT 1A and 5-HT 7 receptors, this compound can alter the serotonin signaling pathway and its downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are related to its influence on the serotonin signaling pathway. By binding to the 5-HT 1A and 5-HT 7 receptors, the compound can affect the transmission of serotonin signals, potentially leading to changes in mood, anxiety, and sleep .
Properties
IUPAC Name |
3-(3,4-dihydro-2H-chromen-4-ylamino)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-12(15)5-7-14-10-6-8-16-11-4-2-1-3-9(10)11;/h1-4,10,14H,5-8H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHAXUQJZBQNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)


![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2966915.png)
![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide](/img/structure/B2966918.png)
![3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid](/img/structure/B2966919.png)
![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)


![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2966924.png)


